molecular formula C22H14N4O B5991216 2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No.: B5991216
M. Wt: 350.4 g/mol
InChI Key: WAMHZTKYIRBNHB-UHFFFAOYSA-N
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Description

2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety, a pyridine ring, and an oxadiazole ring. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or other high-value applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline or pyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline or pyridine compounds.

Scientific Research Applications

2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline moiety and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are structurally related and have applications in materials science and medicinal chemistry.

    Pyridine Derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine derivatives.

Uniqueness

2-(2-Phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-(2-phenylquinolin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O/c1-2-7-15(8-3-1)20-13-18(17-10-4-5-11-19(17)24-20)22-26-25-21(27-22)16-9-6-12-23-14-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMHZTKYIRBNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(O4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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